7,8-dimethoxy-5-methyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Description
The compound 7,8-dimethoxy-5-methyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a structurally complex heterocyclic molecule featuring a pyridazinoindole core substituted with methoxy, methyl, and a piperazine-linked pyridyl moiety. The methoxy groups may enhance metabolic stability, while the pyridyl-piperazine chain could influence binding affinity and selectivity. Structural characterization of similar compounds often employs X-ray crystallography refined via software like SHELX, a widely trusted tool for small-molecule analysis .
Properties
Molecular Formula |
C23H26N6O3 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
7,8-dimethoxy-5-methyl-3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C23H26N6O3/c1-26-18-13-20(32-3)19(31-2)12-16(18)17-14-25-29(23(30)22(17)26)15-27-8-10-28(11-9-27)21-6-4-5-7-24-21/h4-7,12-14H,8-11,15H2,1-3H3 |
InChI Key |
HLTTZAKYFXTRCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCN(CC4)C5=CC=CC=N5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-5-methyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves multi-step reactions starting from readily available starting materialsCommon reagents used in these reactions include various halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7,8-dimethoxy-5-methyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
7,8-dimethoxy-5-methyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of various diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-5-methyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, we compare it with structurally related heterocyclic systems, focusing on core architecture, functional groups, and synthesis strategies.
Table 1: Structural and Functional Comparison
Key Differences
Core Structure: The pyridazinoindole core of the target compound contrasts with the tetrahydroimidazopyridine system in the compared compound.
Functional Groups: The target compound’s dimethoxy and pyridyl-piperazine groups are absent in the compared compound, which instead features nitro, cyano, and ester substituents. These differences suggest divergent electronic properties and metabolic pathways.
Synthesis : The one-pot synthesis of the compared compound highlights efficiency, whereas the target compound’s synthesis likely requires sequential functionalization due to its intricate architecture.
Research Findings
- The pyridyl-piperazine chain in the target compound is a hallmark of ligands targeting GPCRs (e.g., 5-HT₁A or D₂ receptors), though specific binding data are unavailable in the provided evidence.
Biological Activity
7,8-Dimethoxy-5-methyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridazino-indole core and a piperazine moiety substituted with a pyridine ring. The presence of methoxy and methyl groups enhances its lipophilicity, which may influence its biological interactions.
Antinociceptive Activity
Research indicates that derivatives of piperazine and pyridine have shown significant antinociceptive properties. In studies involving animal models, compounds similar to 7,8-dimethoxy-5-methyl have demonstrated effectiveness in reducing pain responses. For instance, a study published in Pharmacology Biochemistry and Behavior highlighted the efficacy of piperazine derivatives in modulating pain pathways through interaction with opioid receptors .
Antidepressant Effects
The compound has also been evaluated for antidepressant-like effects. A study employing the forced swim test (FST) in rodents indicated that compounds with similar structural characteristics exhibit significant reductions in immobility time, suggesting potential antidepressant activity . This effect may be linked to the modulation of serotonin and norepinephrine levels in the brain.
Anticancer Potential
Preliminary studies have suggested that 7,8-dimethoxy-5-methyl compounds may possess anticancer properties. A recent investigation into the cytotoxic effects of related indole derivatives on various cancer cell lines revealed promising results. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
The biological activity of 7,8-dimethoxy-5-methyl can be attributed to several mechanisms:
- Receptor Interaction : The piperazine moiety is known to interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors.
- Inhibition of Enzymes : Similar compounds have been identified as inhibitors of key enzymes involved in cancer progression and inflammation.
- Modulation of Ion Channels : Some derivatives affect ion channel activity, which can alter neuronal excitability and contribute to their analgesic properties.
Study on Antinociceptive Activity
A study conducted by Apfel et al. (2021) investigated the effects of a piperazine derivative on pain response in a rat model. The results indicated a significant reduction in pain sensitivity when administered at specific dosages, supporting its potential use as an analgesic agent .
Antidepressant Study
In another study focused on the antidepressant effects of related compounds, researchers found that administration led to significant behavioral changes in rodent models subjected to stress tests. The findings suggest that these compounds may enhance mood and reduce anxiety-like behaviors .
Data Tables
| Biological Activity | Effect Observed | Study Reference |
|---|---|---|
| Antinociceptive | Significant pain reduction | Apfel et al., 2021 |
| Antidepressant | Reduced immobility time | Study on rodent models |
| Anticancer | Induction of apoptosis | Cytotoxicity study |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
